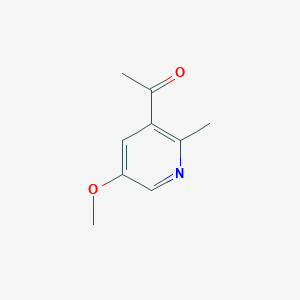
1-(5-Methoxy-2-methylpyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methoxy-2-methylpyridin-3-yl)ethanone is a heterocyclic organic compound with the molecular formula C9H11NO2 It is characterized by a pyridine ring substituted with a methoxy group at the 5-position and a methyl group at the 2-position, along with an ethanone group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-2-methylpyridin-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-5-methoxypyridine.
Acylation Reaction: The key step involves the acylation of 2-methyl-5-methoxypyridine using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Methoxy-2-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 4-position.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Lewis acids like aluminum chloride are used in substitution reactions.
Major Products:
Oxidation Products: Pyridine N-oxides.
Reduction Products: Corresponding alcohols.
Substitution Products: Various substituted pyridines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-Methoxy-2-methylpyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(5-Methoxy-2-methylpyridin-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The methoxy and ethanone groups play a crucial role in binding to these targets, influencing biological pathways and exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(5-Methylpyridin-2-yl)ethanone: Lacks the methoxy group, which may affect its reactivity and binding properties.
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
1-(6-Methoxy-2-methylpyridin-3-yl)ethanone: Another isomer with distinct properties due to the position of the methoxy group.
Uniqueness: 1-(5-Methoxy-2-methylpyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the pyridine ring enhances its versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
1-(5-methoxy-2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6-9(7(2)11)4-8(12-3)5-10-6/h4-5H,1-3H3 |
InChI-Schlüssel |
JMYAAQORKIAQKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


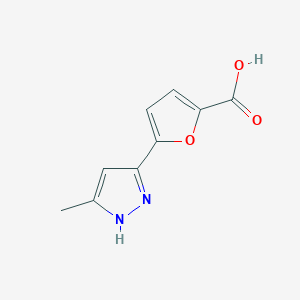
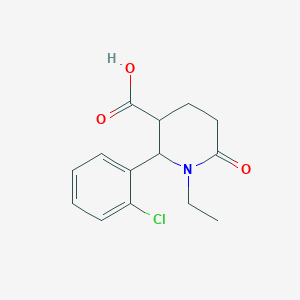


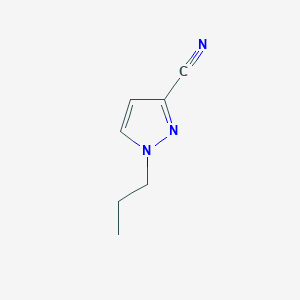
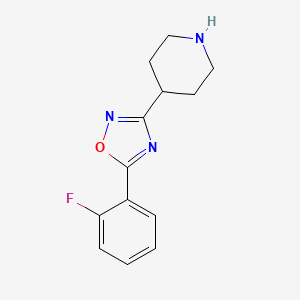
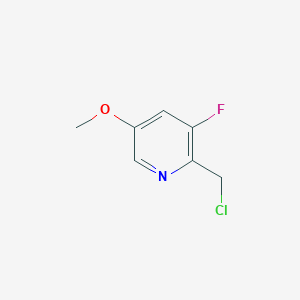
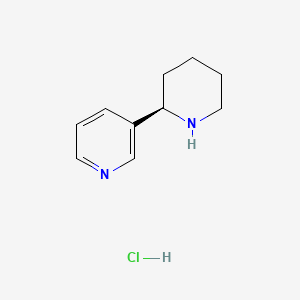
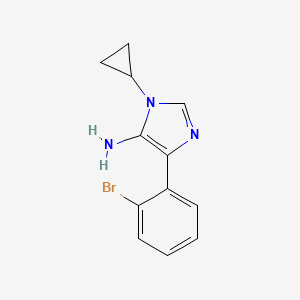
![1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine](/img/structure/B15059950.png)
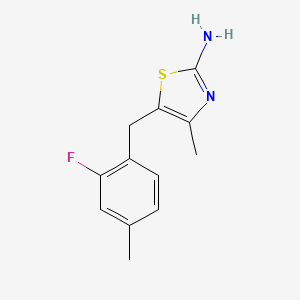
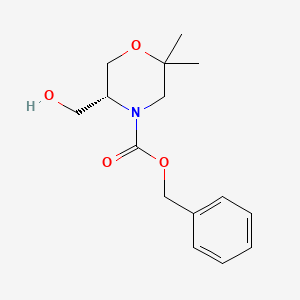
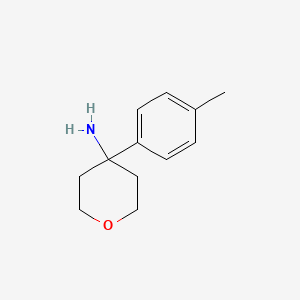
![3-(4-Isopropylbenzyl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B15059974.png)
